calcium;naphthalene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
calcium;naphthalene-1-sulfonate is a chemical compound with the molecular formula C20H14CaO6S2 and a molecular weight of 454.53 g/mol . It is also known as bis(1-naphthalenesulfonic acid) calcium salt. This compound is characterized by the presence of two naphthalene sulfonate groups bonded to a calcium ion. It is commonly used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of calcium di(naphthalene-1-sulphonate) typically involves the reaction of naphthalene-1-sulfonic acid with calcium hydroxide or calcium carbonate. The reaction is carried out in an aqueous medium, and the product is isolated by filtration and drying . The general reaction can be represented as follows:
2C10H7SO3H+Ca(OH)2→Ca(C10H7SO3)2+2H2O
Industrial Production Methods
Industrial production of calcium di(naphthalene-1-sulphonate) follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous filtration systems to handle the increased volume of reactants and products. The final product is often subjected to additional purification steps to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
calcium;naphthalene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The naphthalene rings can be oxidized to form naphthoquinones under strong oxidizing conditions.
Reduction: The sulfonate groups can be reduced to sulfinates or thiols using reducing agents like sodium borohydride.
Substitution: The sulfonate groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) in an aqueous or alcoholic medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Naphthoquinones.
Reduction: Sulfinates or thiols.
Substitution: Naphthalene derivatives with substituted functional groups.
Scientific Research Applications
calcium;naphthalene-1-sulfonate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a stabilizing agent for proteins and enzymes.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and as a dispersing agent in various formulations.
Mechanism of Action
The mechanism of action of calcium di(naphthalene-1-sulphonate) involves its interaction with molecular targets through its sulfonate groups. These groups can form strong ionic bonds with positively charged sites on proteins and enzymes, stabilizing their structure and enhancing their activity. Additionally, the naphthalene rings can participate in π-π stacking interactions, further contributing to the compound’s stabilizing effects .
Comparison with Similar Compounds
Similar Compounds
- Amaranth dye
- Amido black
- Congo red
- Suramin
- Trypan blue
Uniqueness
calcium;naphthalene-1-sulfonate is unique due to its dual naphthalene sulfonate groups, which provide enhanced stability and reactivity compared to other naphthalenesulfonates. Its ability to form strong ionic and π-π interactions makes it particularly useful in various scientific and industrial applications .
Properties
CAS No. |
19544-67-3 |
---|---|
Molecular Formula |
C20H14CaO6S2 |
Molecular Weight |
454.5 g/mol |
IUPAC Name |
calcium;naphthalene-1-sulfonate |
InChI |
InChI=1S/2C10H8O3S.Ca/c2*11-14(12,13)10-7-3-5-8-4-1-2-6-9(8)10;/h2*1-7H,(H,11,12,13);/q;;+2/p-2 |
InChI Key |
CKJFPVNRRHVMKZ-UHFFFAOYSA-L |
SMILES |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)[O-].C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)[O-].[Ca+2] |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)[O-].C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)[O-].[Ca+2] |
19544-67-3 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.